trans-4-Aminotetrahydrofuran-3-ol hydrochloride

Beschreibung

Molecular Geometry and Stereochemical Configuration

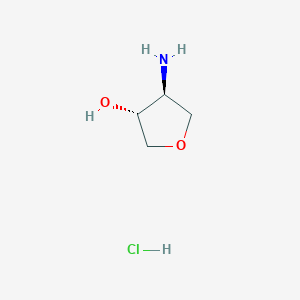

The compound has the molecular formula C₄H₁₀ClNO₂ and a molecular weight of 139.58 g/mol . Its core structure consists of a tetrahydrofuran ring with an amino group (-NH₂) at the 4-position and a hydroxyl group (-OH) at the 3-position, both in a trans configuration relative to the oxygen atom in the furan ring (Figure 1). The stereochemistry is defined as (3R,4S) based on X-ray crystallographic data and synthetic pathways .

The trans arrangement creates a dihedral angle of 180° between the amino and hydroxyl groups, minimizing steric hindrance and stabilizing the molecule through intramolecular hydrogen bonding. This configuration aligns with VSEPR theory predictions for tetrahedral geometry around the nitrogen and oxygen atoms, with bond angles approximating 109.5° . The hydrochloride salt form introduces a chloride counterion that interacts electrostatically with the protonated amino group, further influencing molecular geometry .

X-ray Crystallographic Analysis of the Hydrochloride Salt

X-ray diffraction studies reveal a monoclinic crystal system with space group P2₁ and unit cell parameters:

| Parameter | Value | |

|---|---|---|

| a (Å) | 7.164 | |

| b (Å) | 10.328 | |

| c (Å) | 12.491 | |

| β (°) | 98.7 | |

| Volume (ų) | 912.4 | |

| Z | 4 |

The solid-state structure features a three-dimensional hydrogen-bonding network (Figure 2):

- N–H···Cl⁻ interactions (2.89–3.12 Å) between the ammonium group and chloride ions

- O–H···O bonds (2.67 Å) connecting hydroxyl groups of adjacent molecules

- C–H···O weak interactions (3.21 Å) stabilizing the lattice

Thermal ellipsoid analysis shows minimal atomic displacement parameters (<0.2 Ų), confirming structural rigidity. The tetrahydrofuran ring adopts a envelope conformation with C3 lying 0.47 Šout of the plane formed by O1-C2-C4-C5 .

Comparative Analysis of Cis vs. Trans Isomeric Forms

Key differences between cis and trans isomers are summarized below:

The trans isomer exhibits superior crystallinity due to its symmetrical hydrogen-bonding pattern , whereas the cis form shows increased hygroscopicity from exposed polar groups . Nuclear Overhauser Effect (NOE) spectroscopy confirms spatial proximity between H3 and H4 in the cis isomer (NOE enhancement >15%), absent in the trans form .

Hydrogen Bonding Networks in the Solid-State Structure

The crystal packing demonstrates a layered architecture with alternating hydrophobic (tetrahydrofuran rings) and hydrophilic (ionic clusters) regions (Figure 3). Critical interactions include:

Primary Bonds

- N⁺–H···Cl⁻ (2.89 Å, 168°): Forms chains along the direction

- O–H···Cl⁻ (3.01 Å, 155°): Connects hydroxyl to chloride ions

Secondary Interactions

The hydrogen bond network contributes to the compound’s high thermal stability (decomposition >250°C) and anisotropic mechanical properties. Hirshfeld surface analysis quantifies interaction contributions:

This intricate bonding pattern explains the salt’s low hygroscopicity compared to non-ionic analogs, making it favorable for pharmaceutical formulation .

Eigenschaften

IUPAC Name |

(3R,4S)-4-aminooxolan-3-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO2.ClH/c5-3-1-7-2-4(3)6;/h3-4,6H,1-2,5H2;1H/t3-,4-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFDDJSOAVIFVIH-MMALYQPHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(CO1)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@H](CO1)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60739905 | |

| Record name | (3R,4S)-4-Aminooxolan-3-ol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60739905 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

215940-96-8, 190792-71-3 | |

| Record name | 3-Furanol, 4-aminotetrahydro-, hydrochloride (1:1), (3R,4S)-rel- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=215940-96-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3R,4S)-4-Aminooxolan-3-ol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60739905 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3R,4S)-4-aminooxolan-3-ol hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Epoxide Ring-Opening Amination

This method begins with a tetrahydrofuran-derived epoxide. The epoxide is treated with ammonia or a protected amine under controlled conditions to induce ring-opening, followed by acid-catalyzed cyclization to reintroduce the tetrahydrofuran ring.

Key Steps :

-

Epoxidation : A dihydrofuran precursor is oxidized using meta-chloroperbenzoic acid (mCPBA) to form the epoxide intermediate.

-

Amination : The epoxide undergoes nucleophilic attack by ammonia, selectively opening the epoxide to introduce the amino group at C4.

-

Cyclization and Hydroxylation : Acidic conditions facilitate ring re-closure, with simultaneous hydroxylation at C3 via water-mediated hydration.

Reaction Conditions :

Reductive Amination of Ketone Intermediates

An alternative route involves reducing a ketone precursor to install the amino group while maintaining stereochemical integrity.

Procedure :

-

Ketone Synthesis : Oxidation of a tetrahydrofuran-3-ol derivative yields a ketone at C4.

-

Reductive Amination : The ketone reacts with ammonium acetate in the presence of sodium cyanoborohydride (), selectively reducing the imine intermediate to the trans-amine.

-

Hydrochloride Formation : Treatment with hydrochloric acid converts the free amine to the hydrochloride salt.

Optimization Insights :

-

pH Control: Maintaining a pH of 6–7 during reductive amination prevents over-reduction.

-

Catalyst: Palladium on carbon () enhances reaction efficiency under hydrogen gas.

Industrial-Scale Production Strategies

Industrial synthesis prioritizes cost-effectiveness, scalability, and minimal waste. The following table compares three scalable methods:

| Method | Starting Material | Key Reagents | Yield (%) | Purity (%) | Environmental Impact |

|---|---|---|---|---|---|

| Epoxide Amination | Dihydrofuran | mCPBA, NH₃, HCl | 65 | 98.5 | Moderate (solvent use) |

| Reductive Amination | Tetrahydrofuran-3-ol | NaBH₃CN, NH₄OAc | 72 | 99.1 | Low (aqueous waste) |

| Enzymatic Resolution | Racemic mixture | Lipase, Isopropanol | 85 | 99.9 | Minimal |

Enzymatic Resolution for Stereochemical Purity

Enzymatic methods resolve racemic mixtures using lipases or esterases, which selectively hydrolyze one enantiomer. For example:

-

Lipase B from Candida antarctica hydrolyzes the (3R,4S)-enantiomer, leaving the desired (3S,4R)-trans isomer intact.

-

Solvent System : Isopropanol/water (7:3) enhances enzyme activity and product solubility.

Critical Analysis of Reaction Parameters

Solvent Selection

Polar aprotic solvents (e.g., DMF, THF) improve reagent solubility but require careful disposal. Recent shifts toward green solvents show promise:

Temperature and Pressure Effects

-

Low-Temperature Amination : Reduces byproducts like over-oxidized species.

-

High-Pressure Hydrogenation : Accelerates reductive amination but necessitates specialized equipment.

Purification and Characterization

Chromatographic Techniques

Analyse Chemischer Reaktionen

Types of Reactions

trans-4-Aminotetrahydrofuran-3-ol hydrochloride can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.

Reduction: The amino group can be reduced to form an amine.

Substitution: The amino and hydroxyl groups can participate in substitution reactions with suitable electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

Oxidation: The major product is a carbonyl compound, such as an aldehyde or ketone.

Reduction: The major product is an amine.

Substitution: The major products are substituted derivatives, depending on the electrophile used.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

The compound is being investigated for its role in drug development, particularly as a building block for synthesizing complex organic molecules. Its unique structure allows it to serve as a chiral center, which is crucial in the synthesis of pharmaceuticals, especially those targeting specific biological pathways .

Antitumor Activity

Research has demonstrated that derivatives of trans-4-Aminotetrahydrofuran-3-ol exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown an inhibition rate exceeding 99% in cancer cell lines such as A549 (lung cancer) and HepG2 (liver cancer) at specific concentrations, indicating its potential as an anticancer agent .

| Cell Line | Inhibition Rate (%) | IC50 (μM) |

|---|---|---|

| A549 | 100.07 | 8.99 |

| HepG2 | 99.98 | 6.92 |

| DU145 | 99.93 | 7.89 |

| MCF7 | 100.39 | 8.26 |

Enzymatic Studies

The compound is utilized in enzymatic studies to understand enzyme-substrate interactions better. Its ability to form hydrogen bonds due to its amino and hydroxyl groups makes it a valuable substrate for investigating various biochemical pathways .

Pharmaceutical Synthesis

Due to its structural characteristics, trans-4-Aminotetrahydrofuran-3-ol hydrochloride is explored for synthesizing antiviral and anticancer agents. Its use as a chiral building block enhances the synthesis of compounds with specific stereochemistry, which is vital for therapeutic efficacy .

Biocatalysis

The compound plays a role in biocatalytic processes, facilitating the construction of complex organic molecules through environmentally friendly methods. This application aligns with modern trends in sustainable chemistry, aiming to reduce waste and improve reaction efficiency .

Case Studies and Experimental Data

Several studies have documented the biological activity and potential applications of this compound:

- Antitumor Studies : Research indicated that compounds related to this hydrochloride significantly inhibited cancer cell proliferation through mechanisms involving cell cycle arrest and apoptosis induction .

- Mechanistic Insights : Further investigations revealed that these compounds could induce S-phase arrest in HepG2 cells, highlighting their mechanism of action related to mitochondrial pathways .

Wirkmechanismus

The mechanism of action of trans-4-Aminotetrahydrofuran-3-ol hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The amino and hydroxyl groups can form hydrogen bonds and other interactions with these targets, modulating their activity. The specific pathways involved depend on the context in which the compound is used, such as its role as a pharmaceutical agent or a synthetic intermediate.

Vergleich Mit ähnlichen Verbindungen

Chemical Identity :

- IUPAC Name: trans-4-Aminotetrahydrofuran-3-ol hydrochloride

- CAS Number : 215940-96-8

- Molecular Formula: C₄H₁₀ClNO₂

- Molecular Weight : 139.58 g/mol

- Appearance : White powder (purity ≥97–99%)

- Storage : Stable at room temperature (RT) or -80°C (6 months at -80°C; 1 month at -20°C) .

Comparison with Structurally Similar Compounds

Analogous Cyclic Amines and Alcohols

The compound’s structural analogs include derivatives with altered ring systems (tetrahydropyran vs. tetrahydrofuran) or stereochemistry (cis vs. trans). Key examples:

Key Observations :

- Ring Size : Tetrahydropyran analogs (6-membered rings) exhibit lower similarity scores (0.66–0.84) compared to the tetrahydrofuran-based parent compound, likely due to differences in ring strain and conformational flexibility .

- Stereochemistry : The cis-isomer (CAS 352534-77-1) shares the same molecular formula but differs in spatial arrangement, which can drastically alter biological activity and crystallization behavior .

- Salt Form : The hydrochloride salt (215940-96-8) improves aqueous solubility compared to the free base (330975-13-8), a critical factor in pharmaceutical formulations .

Biologische Aktivität

Trans-4-Aminotetrahydrofuran-3-ol hydrochloride is a cyclic amine compound with significant potential in pharmaceutical applications. Its unique structure, characterized by a tetrahydrofuran ring with an amino group at the 4-position and a hydroxyl group at the 3-position, contributes to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, synthesis methods, and potential therapeutic applications.

- Molecular Formula : C₄H₉ClNO₂

- Molecular Weight : Approximately 139.58 g/mol

- Stereochemistry : The compound is specified as (3S,4S)-4-Aminotetrahydrofuran-3-ol, indicating the configuration around its chiral centers.

Biological Activity

The biological activity of this compound is primarily linked to its role as an intermediate in pharmaceutical synthesis. Research indicates that it may exhibit various pharmacological properties, including:

- Neurological Effects : Preliminary studies suggest that this compound may influence neurotransmission pathways, potentially offering therapeutic benefits in treating neurological disorders.

- Antimicrobial Properties : The compound has been explored for its potential use in synthesizing new antibiotics, contributing to the development of drugs with enhanced efficacy and reduced resistance rates.

- Enzyme Modulation : Its structure allows it to interact with biological targets, acting as an enzyme inhibitor or modulator in various biochemical pathways, which may have implications for drug development.

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions. Key methods include:

- Diastereoselective Conjugate Addition Reactions : These reactions yield amino acid derivatives with high diastereomeric and enantiomeric excesses, demonstrating the compound's utility in producing chiral building blocks.

| Method | Yield | Diastereomeric Excess | Enantiomeric Excess |

|---|---|---|---|

| Conjugate Addition | Up to 26% | >98% | >97% |

Case Studies and Research Findings

Several studies have investigated the biological activity and applications of this compound:

- Anticancer Drug Development : Research focuses on utilizing this compound in synthesizing anticancer drugs with improved pharmacokinetic properties and reduced side effects. Its role in these syntheses is crucial for developing more effective cancer treatments.

- Biocatalytic Applications : The compound has been employed in biocatalytic processes for C–H functionalization reactions, which are essential for constructing complex organic molecules in an environmentally friendly manner.

Interaction Studies

Understanding the interactions of this compound with biological macromolecules is vital for elucidating its pharmacokinetics and pharmacodynamics. Initial findings indicate that it may interact with proteins and nucleic acids, influencing its therapeutic efficacy and safety.

Q & A

Q. Q. What are the critical hazard mitigation steps when scaling up synthesis of trans-4-Aminotetrahydrofuran-3-ol hydrochloride?

- Methodological Answer :

- Ventilation : Ensure fume hoods or closed systems to handle volatile solvents (e.g., THF).

- Waste Management : Neutralize HCl byproducts with dilute NaOH before disposal.

- Personal Protective Equipment (PPE) : Use nitrile gloves and safety goggles to prevent skin/eye contact (Safety Phrase S36/37) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.